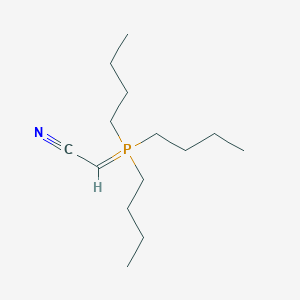
Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H21IN2O2 . It has a molecular weight of 388.25 . The compound is typically stored in a dark place at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound are not available in the search results, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21IN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Intermediate Applications
Synthesis of Biologically Active Compounds : Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate serves as an important intermediate in synthesizing biologically active benzimidazole compounds. One such synthesis achieved a 52% yield using cost-effective materials, underlining its role in cost-efficient drug synthesis processes (Liu Ya-hu, 2010).
Organic Intermediate in Structural Analysis : It is used as an organic intermediate in structural analysis, with X-ray diffraction and DFT calculations being employed to confirm its structure and investigate molecular stability and conformations (Zhi-Ping Yang et al., 2021).
Pharmacologically Useful Core Synthesis : A study reports its use in generating a pharmacologically useful core, highlighting its role in developing new drugs (Ashwini Gumireddy et al., 2021).
Anticorrosive Properties
- Corrosion Inhibition in Steel : The compound has demonstrated significant potential in inhibiting corrosion in steel, particularly in acidic environments, with an inhibition efficiency of 91.5% observed in certain conditions (B. Praveen et al., 2021).
Asymmetric Deprotonation and Synthesis
- Asymmetric Deprotonation in Medicinal Chemistry : It has been used in asymmetric deprotonation processes, leading to the synthesis of chiral intermediates for medicinal applications (B. McDermott et al., 2008).
Crystallographic Studies
- Crystal Structure Analysis : Crystal structure studies of this compound derivatives have been conducted, offering insights into molecular interactions and potential applications in material science (S. Anthal et al., 2018).
Catalytic Applications
Catalysis in Acylation Chemistry : Derivatives of this compound have been synthesized for use as catalysts in acylation chemistry, demonstrating the compound's versatility in chemical synthesis (Thiemo Mennenga et al., 2015).
Synthetic Intermediate in Anticancer Drugs : It is also a key intermediate in the synthesis of small molecule anticancer drugs, showing its importance in the development of new therapeutic agents (Binliang Zhang et al., 2018).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .
Mécanisme D'action
Target of Action
The primary targets of “Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate” are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Analyse Biochimique
Biochemical Properties
It is known that this compound is used as a starting material for creating a variety of polymers and materials that contain functionalized piperazine
Molecular Mechanism
It is known that this compound can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity
Propriétés
IUPAC Name |
tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWJTZMYSLZILG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383731 | |
| Record name | tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151978-66-4 | |
| Record name | tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B115159.png)











